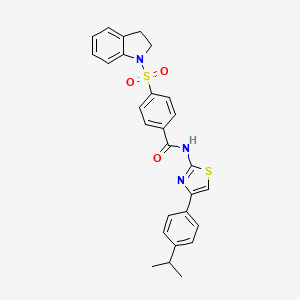

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Heterocyclic Compounds Synthesis

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds. For instance, derivatives like 4-(2-R-aryl)-1,2,3-chalcogenadiazoles are utilized in synthesizing diverse heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes. This process underscores the compound's importance in yielding complex derivatives crucial in various scientific applications (Petrov & Androsov, 2013).

Antitumor Activities

Another significant application is found in the realm of antitumor activities. Imidazole derivatives, including structures similar to the compound , have been extensively reviewed for their antitumor properties. These structures are pivotal in both the quest for new antitumor drugs and the synthesis of compounds with varying biological properties, underlining their significance in medicinal chemistry (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant and Anti-inflammatory Agents

The compound's derivatives have been explored for their potential as antioxidant and anti-inflammatory agents. Research involving benzofused thiazole analogs indicates these derivatives' efficacy as lead molecules for therapeutic agents, further emphasizing the compound's versatility in medical research (Raut et al., 2020).

DNA Interaction

Derivatives of the compound are also known to interact with DNA, playing a crucial role in scientific research revolving around DNA binding and staining. For instance, Hoechst 33258, a well-known derivative, binds to the minor groove of double-stranded B-DNA, highlighting the potential of similar compounds in research and therapeutic applications (Issar & Kakkar, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the downstream pathways that this enzyme is involved in . The specific biochemical pathways affected would depend on the role of AKR1C3 in the particular cellular context.

Result of Action

The inhibition of AKR1C3 by this compound can disrupt the enzyme’s normal function, potentially leading to a decrease in the progression of diseases such as breast and prostate cancer where AKR1C3 plays a role .

properties

IUPAC Name |

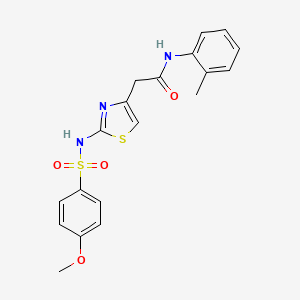

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S2/c1-18(2)19-7-9-20(10-8-19)24-17-34-27(28-24)29-26(31)22-11-13-23(14-12-22)35(32,33)30-16-15-21-5-3-4-6-25(21)30/h3-14,17-18H,15-16H2,1-2H3,(H,28,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXGZRQZSHHJGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)

![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)